molecular formula C13H12N2O2S B11631325 4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide

4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No.: B11631325
M. Wt: 260.31 g/mol
InChI Key: NRSOGUSQGSRUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N’-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide is an organic compound with the molecular formula C₁₃H₁₂N₂O₂S This compound features a benzene ring substituted with a methyl group and a thienylcarbonyl group, which is linked to a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide typically involves the reaction of 4-methylbenzenecarboximidamide with thien-2-ylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylcarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N’-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-[(2-thienylacetyl)oxy]benzenecarboximidamide
  • 4-methyl-N’-{[(methylamino)carbonyl]oxy}benzenecarboximidamide

Uniqueness

4-methyl-N’-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] thiophene-2-carboxylate

InChI

InChI=1S/C13H12N2O2S/c1-9-4-6-10(7-5-9)12(14)15-17-13(16)11-3-2-8-18-11/h2-8H,1H3,(H2,14,15)

InChI Key

NRSOGUSQGSRUCP-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CS2)/N

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CS2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.